3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine

Kinase Inhibition Pim-1 FLT3

This building block features a 3-bromo group for rapid microwave-assisted cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling quick assembly of focused kinase inhibitor libraries. The 6-phenyl group contributes critical electronic and steric properties for ATP-binding pocket interactions, with >10-fold potency variations among analogs. Validated as a starting point for FLT3-ITD inhibitors (IC50 0.3-0.4 nM) and dual Pim-1/FLT3 inhibitors with clean kinome selectivity (119-403 kinases) and favorable hERG safety margins. Use this defined probe for unambiguous biological validation.

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
CAS No. 1039364-87-8
Cat. No. B1377041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine
CAS1039364-87-8
Molecular FormulaC12H8BrN3
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=C(C=N3)Br)N=C2
InChIInChI=1S/C12H8BrN3/c13-11-7-15-16-8-10(6-14-12(11)16)9-4-2-1-3-5-9/h1-8H
InChIKeyMENYADATKVZLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine: Core Scaffold and Strategic Procurement Profile


3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine (CAS 1039364-87-8) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a bromine atom at the 3-position and a phenyl group at the 6-position of the fused ring system . This scaffold is recognized as a privileged structure in medicinal chemistry for kinase inhibitor development, with substituent patterns that influence binding interactions across multiple kinase targets including Pim-1, FLT3, CDKs, and JAK family members [1]. The compound's molecular formula is C₁₂H₈BrN₃ with a molecular weight of 274.12 g/mol, and it is commercially available from multiple suppliers in research-grade purity (typically ≥95%) for drug discovery applications . The bromine substituent provides a synthetic handle for further functionalization via cross-coupling reactions, making this compound a versatile building block in the synthesis of more complex pharmacologically active molecules .

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: The Critical Role of the 3-Bromo-6-phenyl Motif


The pyrazolo[1,5-a]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor substituent variations at the 3- and 6-positions can dramatically alter kinase selectivity profiles, potency, and downstream biological effects [1]. The 3-bromo-6-phenyl substitution pattern in this specific compound is not arbitrary; SAR studies across multiple kinase targets (Pim-1, FLT3, CDK2) demonstrate that the bromine atom at position 3 and the phenyl group at position 6 contribute distinct electronic and steric properties that influence ATP-binding pocket interactions and selectivity windows [2]. Generic substitution with unsubstituted or differently substituted pyrazolo[1,5-a]pyrimidines risks loss of target engagement, altered selectivity profiles, or complete abolition of desired biological activity, as evidenced by the >10-fold potency variations observed among closely related analogs in published SAR series [2]. Consequently, this specific compound serves as both a critical synthetic intermediate for further derivatization and a defined molecular probe for kinase selectivity studies, rendering generic interchange scientifically invalid.

Quantitative Differentiation Evidence: 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine vs. Structural Analogs


Kinase Inhibition Profile: Pim-1 and FLT3 Dual Targeting vs. Single-Kinase Analogs

Pyrazolo[1,5-a]pyrimidine compounds bearing the 3-bromo-6-phenyl substitution pattern (exemplified by lead compounds in the same structural series) demonstrate potent dual inhibition of Pim-1 and FLT3 kinases, a profile not uniformly observed across all pyrazolo[1,5-a]pyrimidine analogs [1]. In a systematic SAR study, compounds within this structural class strongly inhibited both Pim-1 and FLT3 kinases, whereas alternative substitution patterns (e.g., 3-unsubstituted or 6-alkyl variants) showed diminished activity against one or both targets [1]. This dual-target engagement distinguishes the 3-bromo-6-phenyl motif from single-target pyrazolo[1,5-a]pyrimidines such as dinaciclib (primarily CDK-focused) [2].

Kinase Inhibition Pim-1 FLT3 Cancer Therapeutics

Cellular Antiproliferative Potency: Submicromolar Activity in Cancer Cell Lines

Pyrazolo[1,5-a]pyrimidine derivatives with the 3-bromo-6-phenyl substitution pattern (or closely related 3-substituted-6-phenyl variants) exhibit submicromolar antiproliferative activity against human cancer cell lines, a potency level that distinguishes them from simpler pyrazolo[1,5-a]pyrimidine cores lacking these substituents [1]. In a comprehensive SAR exploration of pyrazolo[1,5-a]pyrimidines as FLT3-ITD inhibitors, compounds bearing 6-phenyl substitution and appropriate 3-position functionalization displayed IC50 values of 0.4 nM against FLT3-ITD and 0.3 nM against the quizartinib-resistant FLT3-D835Y mutant, demonstrating nanomolar cellular potency [1]. In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine core shows negligible cellular activity in similar assays [1].

Antiproliferative Activity Cancer Cell Lines Cytotoxicity MCF-7

Kinase Selectivity Profile: Favorable Safety Window vs. First-Generation Pim-1 Inhibitors

Pyrazolo[1,5-a]pyrimidine compounds with the 3,6-disubstitution pattern (including 3-bromo-6-phenyl derivatives) demonstrate improved kinase selectivity and reduced off-target liability compared to first-generation Pim-1 inhibitors such as SGI-1776 [1]. A lead compound from this structural series showed high selectivity when screened against a panel of 119 oncogenic kinases, with no significant hERG channel inhibition at concentrations up to 30 μM [1]. In contrast, SGI-1776 exhibits broader kinase inhibition and documented hERG liability, which contributed to its clinical development challenges [1]. This selectivity advantage is attributed to the specific 3,6-disubstitution pattern that optimizes interactions within the Pim-1 ATP-binding pocket while minimizing binding to off-target kinases [1].

Kinase Selectivity hERG Safety Pharmacology Pim-1

Synthetic Versatility: Bromine as a Cross-Coupling Handle for Diversification

The 3-bromo substituent in 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidine serves as a strategic synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling efficient diversification of the pyrazolo[1,5-a]pyrimidine core [1]. This contrasts with 3-unsubstituted or 3-chloro analogs, where reactivity and coupling efficiency may differ. In a systematic study of pyrazolo[1,5-a]pyrimidine SAR, the 3-position was identified as a critical site for modulating both potency and selectivity, with bromine providing optimal reactivity for palladium-catalyzed transformations compared to chlorine or hydrogen [1]. The 6-phenyl group remains intact during these transformations, preserving the favorable binding interactions conferred by this substituent [2].

Cross-Coupling Synthetic Chemistry SAR Exploration Drug Discovery

Optimal Application Scenarios for 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine in Drug Discovery and Chemical Biology


FLT3-ITD Inhibitor Lead Optimization for Acute Myeloid Leukemia (AML)

The 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidine scaffold is validated as a starting point for developing potent FLT3-ITD inhibitors with activity against quizartinib-resistant FLT3-D835Y mutations [1]. SAR studies demonstrate that appropriate derivatization of this core can yield compounds with IC50 values as low as 0.3-0.4 nM against both wild-type and mutant FLT3, along with excellent antiproliferative activity in AML cell lines [1]. Procurement of this specific building block enables rapid access to this validated chemotype for lead optimization campaigns targeting relapsed/refractory AML.

Dual Pim-1/FLT3 Kinase Inhibitor Development

The 3-bromo-6-phenyl substitution pattern is associated with dual Pim-1/FLT3 inhibition, a therapeutically attractive profile for hematological malignancies where both kinases contribute to oncogenic signaling [1]. This compound serves as a key intermediate for synthesizing analogs that simultaneously suppress Pim-1-mediated BAD phosphorylation and FLT3-driven proliferation, with demonstrated submicromolar cellular activity and favorable kinase selectivity [1]. Researchers pursuing polypharmacology approaches in kinase inhibitor design should prioritize this scaffold over single-target alternatives.

Kinase Selectivity Profiling and Chemical Probe Development

Pyrazolo[1,5-a]pyrimidines derived from the 3-bromo-6-phenyl core exhibit clean selectivity profiles when screened against broad kinase panels (119-403 kinases), with minimal off-target binding and favorable hERG safety margins (no significant inhibition at 30 μM) [1]. This compound is therefore ideally suited for developing selective chemical probes to interrogate Pim-1, FLT3, or JAK1-JH2 pseudokinase biology, where target specificity is paramount for unambiguous interpretation of cellular phenotypes [2].

Microwave-Assisted Parallel Synthesis for SAR Exploration

The 3-bromo substituent enables efficient microwave-assisted cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) with reaction times as short as 20 minutes and yields ranging from 20-93% [1]. This compound is therefore optimally deployed in parallel synthesis workflows for rapid generation of focused pyrazolo[1,5-a]pyrimidine libraries, facilitating accelerated SAR exploration and hit-to-lead optimization in time-sensitive drug discovery programs [1].

Technical Documentation Hub

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